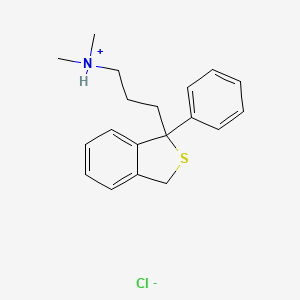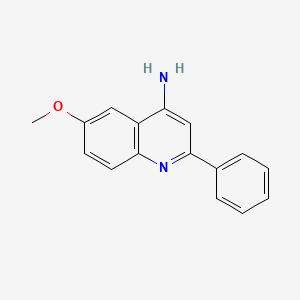
(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) bismethacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate is a complex organic compound with a molecular formula of C30H50O10. This compound is characterized by its multiple ether and ester linkages, making it a versatile molecule in various chemical applications. It is often used in the synthesis of polymers and as a monomer in the production of advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate typically involves a multi-step process:
Esterification: The initial step involves the esterification of 2-methylprop-2-enoic acid with ethylene glycol to form 2-methylprop-2-enoyloxy ethyl ether.
Etherification: This intermediate is then subjected to etherification with 4-(2-hydroxyethoxy)phenol to form the corresponding ether.
Coupling Reaction: The final step involves a coupling reaction with 4-(2-hydroxyethoxy)phenylpropan-2-yl ether to form the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification and etherification reactions.
化学反応の分析
Types of Reactions
2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles such as halides or amines replace the ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
科学的研究の応用
2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of advanced polymers with unique mechanical and thermal properties.
Biological Studies: The compound is used in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels.
Material Science: It is employed in the production of coatings and adhesives with enhanced durability and resistance to environmental factors.
Medical Research: The compound is investigated for its potential use in tissue engineering and regenerative medicine.
作用機序
The mechanism of action of 2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets:
Polymerization: The compound undergoes free radical polymerization, where the double bonds react to form long polymer chains.
Hydrogel Formation: In biological systems, the compound can form hydrogels through cross-linking reactions, providing a matrix for drug encapsulation and release.
Surface Interaction: In material science, the compound interacts with surfaces to form strong adhesive bonds, enhancing the mechanical properties of coatings and adhesives.
類似化合物との比較
Similar Compounds
Ethyl 2-methylprop-2-enoate: A simpler ester with similar reactivity but fewer functional groups.
Hexyl 2-methylprop-2-enoate: Another ester with a longer alkyl chain, affecting its solubility and reactivity.
2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate: A compound with fewer ether linkages, resulting in different physical and chemical properties.
Uniqueness
2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate is unique due to its multiple ether and ester linkages, providing it with enhanced flexibility and reactivity. This makes it particularly valuable in applications requiring advanced material properties and biocompatibility.
特性
CAS番号 |
56744-60-6 |
|---|---|
分子式 |
C31H40O8 |
分子量 |
540.6 g/mol |
IUPAC名 |
2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C31H40O8/c1-23(2)29(32)38-21-17-34-15-19-36-27-11-7-25(8-12-27)31(5,6)26-9-13-28(14-10-26)37-20-16-35-18-22-39-30(33)24(3)4/h7-14H,1,3,15-22H2,2,4-6H3 |
InChIキー |
NREFJJBCYMZUEK-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCOCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOCCOC(=O)C(=C)C |
関連するCAS |
75212-93-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)
![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)











